molecular formula C23H13Cl2N3O2 B7729910 AGK7

AGK7

Cat. No.: B7729910
M. Wt: 434.3 g/mol
InChI Key: WRDKBSLEHFRKGG-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AGK7 is a compound known as an inactive control of AGK2, which is a selective inhibitor of SIRT2 (Sirtuin 2). Sirtuins are a family of proteins that play a crucial role in cellular regulation, including aging, transcription, and apoptosis. This compound is used primarily in scientific research to study the effects of SIRT2 inhibition and to serve as a control in experiments involving AGK2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

AGK7 is synthesized through a multi-step chemical process. The key steps involve the formation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:

    Formation of the Core Structure: The core structure of this compound is built using a series of condensation and cyclization reactions.

    Functional Group Introduction: Specific functional groups, such as cyano and quinolinyl groups, are introduced through nucleophilic substitution and other organic reactions.

    Purification: The final product is purified using techniques like recrystallization and chromatography to achieve high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated reactors and continuous flow systems. Quality control measures, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), are employed to ensure the consistency and purity of the product .

Chemical Reactions Analysis

Types of Reactions

AGK7 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups in this compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halides and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinyl derivatives, while reduction can produce reduced forms of this compound with modified functional groups .

Scientific Research Applications

AGK7 has a wide range of scientific research applications, including:

    Chemistry: Used as a control in studies involving SIRT2 inhibitors to understand the role of sirtuins in various chemical processes.

    Biology: Employed in cellular studies to investigate the effects of SIRT2 inhibition on cell cycle regulation, aging, and apoptosis.

    Medicine: Utilized in research on neurodegenerative diseases, such as Parkinson’s disease, to study the protective effects of SIRT2 inhibition.

    Industry: Applied in the development of new therapeutic agents targeting sirtuins for various diseases

Mechanism of Action

AGK7 acts as an inactive control for AGK2, which is a selective inhibitor of SIRT2. SIRT2 is involved in the deacetylation of α-tubulin, a process crucial for cell cycle regulation. By inhibiting SIRT2, AGK2 can reduce α-synuclein-mediated toxicity, which is relevant in models of Parkinson’s disease. This compound, being an inactive control, does not exert these effects but is used to validate the specificity and efficacy of AGK2 in experiments .

Comparison with Similar Compounds

AGK7 is compared with other SIRT2 inhibitors, such as:

    AGK2: A potent and selective SIRT2 inhibitor with an IC50 value of 3.5 μM.

    Sirt1/2-IN-2: A dual inhibitor for SIRT1 and SIRT2 with IC50 values of 1.8 μM and 2.4 μM, respectively.

    Cambinol: A cell-permeable compound that inhibits SIRT1 and SIRT2 with IC50 values of 56 μM and 59 μM, respectively.

This compound is unique in that it serves as an inactive control, making it essential for validating the results of experiments involving active SIRT2 inhibitors .

Properties

IUPAC Name

(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13Cl2N3O2/c24-16-6-8-19(25)18(12-16)21-9-7-17(30-21)11-15(13-26)23(29)28-20-5-1-3-14-4-2-10-27-22(14)20/h1-12H,(H,28,29)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDKBSLEHFRKGG-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)NC(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C#N)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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